molecular formula C10H11NO3 B6308574 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid CAS No. 2060588-69-2

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid

Cat. No.: B6308574
CAS No.: 2060588-69-2
M. Wt: 193.20 g/mol
InChI Key: CTNSENSDKJKKGP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid is a heterocyclic compound with a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of Chichibabin reaction, Hantzsch pyridine synthesis, and reactions involving Grignard or organolithium reagents .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid include:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNSENSDKJKKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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